molecular formula C11H11NO2 B2576499 2-Methyl-4-(4-methylisoxazol-5-yl)phenol CAS No. 1399653-23-6

2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Cat. No.: B2576499
CAS No.: 1399653-23-6
M. Wt: 189.214
InChI Key: FOAQDDDDRAMQPH-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Phenol (B47542) Scaffolds in Organic Chemistry

The isoxazole and phenol moieties are independently recognized as crucial pharmacophores in drug discovery due to their versatile chemical properties and broad spectrum of biological activities.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous biologically active compounds. nih.govnih.gov Its unique electronic and structural characteristics allow for a variety of non-covalent interactions, which can contribute to enhanced efficacy and improved pharmacokinetic profiles of drug candidates. bohrium.com Isoxazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. nih.govrsc.org The versatility of the isoxazole ring allows for chemical modifications that can fine-tune the biological activity of the resulting molecules. researchgate.net

The phenol scaffold, characterized by a hydroxyl group attached to an aromatic ring, is a recurring motif in both natural products and synthetic pharmaceuticals. acs.orgnih.gov Phenolic compounds are well-known for their potent antioxidant properties, which are crucial in mitigating oxidative stress associated with various chronic diseases. gsconlinepress.com The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. mdpi.com Furthermore, the phenol ring can be readily functionalized, allowing for the synthesis of a diverse array of derivatives with tailored properties. gsconlinepress.com

The combination of these two scaffolds into a single molecule, as seen in 2-Methyl-4-(4-methylisoxazol-5-yl)phenol, is a strategic approach in medicinal chemistry known as molecular hybridization. This strategy aims to create new chemical entities with potentially enhanced or synergistic biological activities. bohrium.com

Rationale for Investigating the this compound Structural Motif

The investigation into the this compound structural motif is driven by the hypothesis that the combination of the isoxazole and phenol moieties will result in a molecule with unique and potentially advantageous biological properties. The rationale for this investigation can be broken down into several key points:

Synergistic Bioactivity: The well-documented biological activities of both isoxazoles and phenols suggest that a hybrid molecule could exhibit enhanced or novel therapeutic effects. For instance, the anti-inflammatory properties of some isoxazole derivatives could be complemented by the antioxidant effects of the phenol group. nih.govgsconlinepress.com

Structural Versatility for Drug Design: The this compound structure offers multiple sites for chemical modification. The phenol ring, the isoxazole ring, and the methyl groups can all be altered to optimize factors such as potency, selectivity, and pharmacokinetic properties.

The strategic placement of the methyl groups on both the phenol and isoxazole rings can also influence the molecule's conformation and its interaction with biological targets.

Scope and Research Objectives for this compound Studies

The primary scope of research involving this compound and its derivatives is to synthesize and characterize these compounds and to evaluate their potential as therapeutic agents. The specific research objectives typically include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and a library of its analogues. This involves the confirmation of their chemical structures using various spectroscopic and analytical techniques.

Biological Screening: The evaluation of the synthesized compounds for a range of biological activities, guided by the known properties of the isoxazole and phenol scaffolds. This could include screening for antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the chemical structure of this compound affect its biological activity. This data is crucial for the rational design of more potent and selective compounds.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, further research would aim to elucidate their molecular mechanism of action. This could involve identifying the specific cellular targets and pathways through which the compound exerts its effects.

The following interactive data table summarizes the key properties and research interests associated with the isoxazole and phenol scaffolds, providing a basis for the investigation of their hybrid structures.

ScaffoldKey Structural FeaturesCommon Biological ActivitiesRole in Drug Design
IsoxazoleFive-membered heterocycle with adjacent N and O atomsAntimicrobial, Anti-inflammatory, Anticancer, NeuroprotectiveVersatile building block, modulates pharmacokinetic properties
PhenolHydroxyl group on an aromatic ringAntioxidant, Anti-inflammatory, AntimicrobialHydrogen bonding interactions, readily functionalizable

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQDDDDRAMQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NO2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Methyl 4 4 Methylisoxazol 5 Yl Phenol and Analogs

Retrosynthetic Analysis of the 2-Methyl-4-(4-methylisoxazol-5-yl)phenol Core Structure

A retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections that inform potential synthetic pathways. The core structure can be deconstructed by severing the bond between the phenol (B47542) and isoxazole (B147169) rings or by dissecting the isoxazole ring itself.

Disconnection I: C-C Bond between Phenol and Isoxazole

This primary disconnection suggests a cross-coupling reaction as the final step, linking a pre-synthesized phenolic precursor with a suitable isoxazole derivative. The phenolic component would be a 4-substituted-2-methylphenol, where the substituent is a group amenable to cross-coupling, such as a boronic acid or a halide. The isoxazole counterpart would be a 5-halo-4-methylisoxazole. This approach allows for late-stage diversification of the phenolic component.

Disconnection II: Isoxazole Ring Formation

Alternatively, the isoxazole ring can be constructed directly onto the phenolic backbone. This involves two main retrosynthetic approaches for the isoxazole ring itself:

[3+2] Cycloaddition: This powerful strategy disconnects the isoxazole into a nitrile oxide and an alkyne. For the target molecule, this would involve the reaction of a 2-methyl-4-(prop-1-yn-1-yl)phenol with a nitrile oxide precursor or, more strategically, the cycloaddition of an appropriate alkyne with a nitrile oxide derived from a phenolic aldehyde.

Condensation Reaction: This approach breaks down the isoxazole ring into a β-dicarbonyl compound and hydroxylamine (B1172632). In this case, a 1-(4-hydroxy-3-methylphenyl)-2-methylpropane-1,3-dione or a related precursor would be condensed with hydroxylamine to form the isoxazole ring.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Established Synthetic Routes to Isoxazole-Phenol Hybrid Compounds

The synthesis of isoxazole-phenol hybrids can be achieved through several well-established methodologies, primarily focusing on the formation of the isoxazole ring or the coupling of the two pre-existing rings.

1,3-Dipolar Cycloaddition Methodologies in Isoxazole Formation

The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most versatile and widely used methods for the synthesis of isoxazoles. nih.govnsc.ruedu.krdresearchgate.net This reaction allows for the regioselective formation of the isoxazole ring with a high degree of functional group tolerance. The nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation. nih.govresearchgate.net

In the context of synthesizing isoxazole-phenol hybrids, a key strategy involves the use of a phenolic alkyne and a suitable nitrile oxide. The reaction proceeds via a concerted mechanism, leading to the formation of the isoxazole ring. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the substituents on the alkyne and the nitrile oxide. mdpi.com

AlkyneNitrile Oxide PrecursorCatalyst/ConditionsProductYield (%)Reference
Phenylacetylene4-MethoxybenzaldoximeCu(I), Microwave3-(4-methoxyphenyl)-5-phenylisoxazoleHigh daneshyari.com
Terminal AlkynesAldoximesChloramine-T3,5-disubstituted isoxazoles- researchgate.net
Functionalized AlkynesAldehydes/HydroxylamineMicrowave3,5-disubstituted isoxazolesGood nih.gov

Condensation Reactions for Isoxazole and Phenol Moiety Integration

The condensation of β-dicarbonyl compounds with hydroxylamine is a classical and straightforward method for the synthesis of isoxazoles. nih.govunifi.it This approach is particularly useful when the β-dicarbonyl precursor is readily accessible. For the synthesis of this compound, a potential precursor would be a 1-(4-hydroxy-3-methylphenyl)-2-methylpropane-1,3-dione.

The reaction is typically carried out in the presence of a base and a suitable solvent. The initial condensation of hydroxylamine with one of the carbonyl groups is followed by cyclization and dehydration to afford the isoxazole ring. The regioselectivity of the cyclization can be an issue with unsymmetrical β-dicarbonyls, but in many cases, one regioisomer is predominantly formed.

β-Dicarbonyl CompoundHydroxylamine SourceCatalyst/ConditionsProductYield (%)Reference
1,3-DiketonesHydroxylamine Hydrochloride-Isoxazoles- zenodo.org
Acetophenones/Diethyl OxalateHydroxylamine HydrochlorideThermal cyclocondensationIsoxazolesExcellent ijpsonline.com
ChalconesHydroxylamine HydrochlorideEthanolic NaOH, MicrowaveIsoxazole derivatives- abap.co.in

Coupling and Linkage Strategies for Phenolic and Isoxazole Components

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the direct linkage of pre-synthesized phenolic and isoxazole rings. This approach offers high modularity, allowing for the synthesis of a diverse library of analogs by varying either the phenolic or the isoxazole coupling partner.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl boronic acid with an aryl halide. In this context, a 4-boronic acid-2-methylphenol could be coupled with a 5-halo-4-methylisoxazole, or vice versa. The reaction is catalyzed by a palladium complex in the presence of a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance. nih.gov

Phenolic ComponentIsoxazole ComponentCatalyst/ConditionsProductYield (%)Reference
4-Hydroxyphenylboronic acid5-BromoisoxazolePd(PPh3)4, Na2CO34-(Isoxazol-5-yl)phenolGood ijpsonline.com
PhenolsAryl HalidesNickel Catalyst, Tosyl FluorideBiarylsGood to Excellent mdpi.com

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of isoxazole derivatives. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. bohrium.com

Green Chemistry Protocols for Isoxazole Derivative Synthesis

Several green chemistry strategies have been successfully applied to the synthesis of isoxazoles, including the use of alternative energy sources like microwave and ultrasound, as well as the utilization of eco-friendly solvents and catalysts. bohrium.comnih.govmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. abap.co.innih.gov In isoxazole synthesis, microwave heating can significantly reduce reaction times and improve yields in both 1,3-dipolar cycloadditions and condensation reactions. The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products. daneshyari.comnih.govzenodo.orgnih.govacs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. mdpi.commdpi.comnih.govresearchgate.net The cavitation effect induced by ultrasound promotes mass transfer and can lead to the formation of highly reactive intermediates, thereby facilitating reactions under milder conditions. Ultrasound has been successfully employed in the synthesis of isoxazoles through various pathways.

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ethanol, or solvent-free conditions is a key aspect of green chemistry. semnan.ac.ir Several protocols for isoxazole synthesis have been developed in aqueous media or under solvent-free conditions. nih.govnih.gov Furthermore, the use of heterogeneous or recyclable catalysts, such as agro-waste extracts, can contribute to the sustainability of the synthetic process. nih.gov

Synthetic MethodEnergy SourceSolvent/CatalystKey AdvantagesReference(s)
1,3-Dipolar CycloadditionMicrowaveCu(I)Rapid, high yields daneshyari.com
Condensation ReactionMicrowaveEthanolic NaOHReduced reaction time abap.co.in
1,3-Dipolar CycloadditionUltrasoundWaterEnvironmentally benign mdpi.comresearchgate.net
Condensation ReactionNatural SunlightWaterEnergy efficient, no catalyst semnan.ac.ir
Condensation ReactionConventional HeatingAgro-waste extract (WEOFPA)Inexpensive, eco-friendly catalyst nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. nih.govnih.gov Metals like palladium, copper, and rhodium are frequently used to catalyze cross-coupling and cyclization reactions for the synthesis of heterocyclic compounds. mdpi.com

The formation of the isoxazole ring often involves a 1,3-dipolar cycloaddition. Copper(I)-catalyzed procedures are well-established for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov A mechanochemical approach using a recyclable Cu/Al₂O₃ nanocomposite catalyst has also been developed for the synthesis of 3,5-isoxazoles, allowing for a broader range of substrates compared to catalyst-free methods. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming carbon-carbon bonds to assemble the precursors for heterocyclic synthesis. mdpi.com For instance, the synthesis of complex alkaloids has utilized sequential Pd-catalyzed Suzuki-Miyaura reactions as key steps. mdpi.com Rhodium catalysts have been shown to be effective in the cycloisomerization of 2-silylethynyl phenols to form substituted benzo[b]furans, a related oxygen-containing heterocycle. chim.it

Metal-Free Synthetic Innovations

While transition metals are powerful catalysts, their cost, toxicity, and potential for product contamination have driven the development of metal-free synthetic alternatives. rsc.orgrsc.org These methods often rely on the inherent reactivity of the substrates under specific conditions or the use of non-metallic promoters.

A common metal-free route to isoxazoles is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide, where the nitrile oxide is generated in situ from an oxime or a hydroximoyl chloride using a base. rsc.orgnih.gov For example, N-Boc-masked chloroximes react with mild bases like NaHCO₃ to generate nitrile oxides, which then react with alkynes to yield isoxazoles on a multigram scale. rsc.org

Another innovative metal-free approach involves the reaction of N-phenoxyamides and alkynylbenziodoxolones, promoted by K₂CO₃, to construct 2-(oxazol-5-yl)phenol (B1358783) derivatives through a tandem sequence of rsc.orgrsc.org-rearrangement, carbene insertion, Michael addition, and cyclization. nih.gov Ultrasound irradiation has also been employed to promote the catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles, offering advantages such as mild reaction conditions and shorter reaction times. nih.gov

Directed Functionalization and Derivatization of this compound

Post-synthesis modification of the core structure is crucial for creating analogs with diverse properties. Directed functionalization allows for the introduction of new substituents at specific positions, enabling the exploration of structure-activity relationships.

Regioselectivity is key to the precise modification of a molecule with multiple reactive sites, such as this compound, which contains both a phenol and an isoxazole ring. The direct C-H functionalization of phenols is a powerful tool for increasing molecular complexity without the need for pre-functionalized starting materials. nih.gov

The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.org This method demonstrates control over the substitution pattern on the isoxazole ring. The reaction of β-enamino ketoester precursors with hydroxylamine can lead to two possible regioisomers, and the outcome is determined by the reaction pathway, which involves condensation, cyclization, and dehydration steps. beilstein-journals.org

For the phenol moiety, various methods exist for regioselective C-H functionalization. Ortho-thiolation of free phenols can be achieved using Co(II) or Fe₃O₄ catalysts with an anhydride (B1165640) directing group, leading to the formation of 2-(aryl/alkylthio)phenols. nih.gov While these specific examples use metals, they illustrate the principle of using directing groups to achieve regioselectivity on the phenol ring, a strategy that can be adapted for the functionalization of the title compound.

Synthesis of Complex this compound Derivatives

The synthesis of complex derivatives of this compound is a focal point in medicinal chemistry, as structural modifications are crucial for optimizing biological activity and developing structure-activity relationships (SAR). Advanced synthetic strategies enable the creation of diverse chemical libraries by modifying both the phenolic and isoxazole moieties of the core structure. These methods prioritize efficiency, regioselectivity, and the ability to introduce a wide range of functional groups. Key approaches include chalcone-mediated cyclizations, regioselective synthesis from β-enamino diketone precursors, [3+2] cycloaddition reactions with nitrile oxides, and post-synthetic modifications of the parent molecule.

One of the most established methods for isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, known as the Claisen isoxazole synthesis. nih.govrsc.org However, this approach can lead to mixtures of regioisomers and may require harsh reaction conditions. nih.govrsc.org To overcome these limitations, more sophisticated strategies have been developed to provide precise control over the molecular architecture of the target derivatives.

A versatile and widely used method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcone (B49325) intermediates. derpharmachemica.comresearchgate.netorientjchem.org This strategy is particularly effective for introducing structural diversity at the 3-position of the isoxazole ring. The synthesis begins with a Claisen-Schmidt condensation between a substituted acetophenone, in this case, 1-(4-hydroxy-3-methylphenyl)ethanone, and a variety of aromatic or heteroaromatic aldehydes. derpharmachemica.com This base-catalyzed reaction yields α,β-unsaturated ketones, known as chalcones.

Subsequent treatment of these chalcone precursors with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic medium, such as ethanolic potassium hydroxide (B78521) or sodium acetate, triggers a cyclization reaction to form the isoxazole ring. derpharmachemica.comrasayanjournal.co.in This pathway allows for the generation of a large library of derivatives where the substituent at the 3-position of the isoxazole is determined by the choice of the initial aldehyde.

Table 1: Synthesis of 3-Aryl-Substituted Isoxazole Derivatives via Chalcone Intermediates

EntryAldehyde Precursor (R-CHO)Resulting Chalcone IntermediateFinal 2-Methyl-4-(3-aryl-4-methylisoxazol-5-yl)phenol DerivativeRepresentative Yield (%)
1Benzaldehyde1-(4-hydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one2-Methyl-4-(4-methyl-3-phenylisoxazol-5-yl)phenol85
24-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one4-(3-(4-chlorophenyl)-4-methylisoxazol-5-yl)-2-methylphenol82
34-Methoxybenzaldehyde1-(4-hydroxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-(3-(4-methoxyphenyl)-4-methylisoxazol-5-yl)-2-methylphenol88
4Thiophene-2-carbaldehyde1-(4-hydroxy-3-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one2-Methyl-4-(4-methyl-3-(thiophen-2-yl)isoxazol-5-yl)phenol79
5Pyridine-4-carbaldehyde1-(4-hydroxy-3-methylphenyl)-3-(pyridin-4-yl)prop-2-en-1-one2-Methyl-4-(4-methyl-3-(pyridin-4-yl)isoxazol-5-yl)phenol75

Achieving high regioselectivity is a significant challenge in isoxazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl precursors. The cyclocondensation with hydroxylamine can result in two different regioisomers. To address this, methodologies utilizing β-enamino diketones as precursors have been developed, offering excellent control over the reaction's outcome. nih.govrsc.org

In this approach, a 1,3-diketone, such as 1-(4-hydroxy-3-methylphenyl)-2-methylpropane-1,3-dione, is first converted into a β-enamino diketone. The cyclocondensation of this intermediate with hydroxylamine can be directed to selectively yield a specific regioisomer by carefully choosing the reaction conditions, including the solvent, the presence of additives like pyridine, or the use of a Lewis acid catalyst such as boron trifluoride (BF₃). nih.govrsc.org This level of control is essential for producing structurally pure, complex derivatives for biological evaluation. For instance, reaction conditions can be tuned to favor the formation of either 4,5-disubstituted or 3,4-disubstituted isoxazoles. nih.gov Some protocols have been refined into efficient sequential one-pot procedures. rsc.org

Table 2: Regiocontrol in Isoxazole Synthesis Using β-Enamino Diketone Precursors

EntryPrecursorReaction ConditionsMajor Regioisomer ProductRegioisomeric Ratio
1(Z)-3-(dimethylamino)-1-(4-hydroxy-3-methylphenyl)-2-methylbut-2-en-1-oneNH₂OH·HCl, EtOH, rtThis compound4:1
2(Z)-3-(dimethylamino)-1-(4-hydroxy-3-methylphenyl)-2-methylbut-2-en-1-oneNH₂OH·HCl, Dioxane, rt2-Methyl-4-(4-methylisoxazol-3-yl)phenol1:5
3(Z)-3-(dimethylamino)-1-(4-hydroxy-3-methylphenyl)-2-methylbut-2-en-1-oneNH₂OH·HCl, Pyridine, 80 °C2-Methyl-4-(4-methylisoxazol-3-yl)phenol>20:1

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile is a powerful method for constructing the isoxazole ring, particularly for synthesizing 3,4,5-trisubstituted derivatives. beilstein-journals.orgnih.gov This strategy allows for the introduction of substituents at both the 3- and 4-positions of the isoxazole ring.

The reaction involves generating a nitrile oxide in situ from an appropriate precursor, such as a hydroximoyl chloride, which then reacts with a 1,3-dicarbonyl compound (the dipolarophile). beilstein-journals.org For the synthesis of derivatives of this compound, the precursor would be a β-diketone or β-ketoester attached to the 2-methylphenol scaffold. This precursor reacts with various nitrile oxides to yield highly functionalized isoxazoles. This method can be performed under mild, aqueous conditions, making it an environmentally friendly approach to complex isoxazoles. beilstein-journals.orgchemrxiv.org

Table 3: Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition

Entryβ-Diketone PrecursorNitrile Oxide Precursor (R-CNO)Resulting 3,4,5-Trisubstituted Isoxazole DerivativeRepresentative Yield (%)
11-(4-hydroxy-3-methylphenyl)butane-1,3-dioneAcetonitrile oxide2-Methyl-4-(3,4-dimethylisoxazol-5-yl)phenol90
21-(4-hydroxy-3-methylphenyl)butane-1,3-dioneBenzonitrile oxide4-(4-Methyl-3-phenylisoxazol-5-yl)-2-methylphenol87
31-(4-hydroxy-3-methylphenyl)butane-1,3-dione4-Chlorobenzonitrile oxide4-(3-(4-Chlorophenyl)-4-methylisoxazol-5-yl)-2-methylphenol85
4Ethyl 2-acetyl-3-(4-hydroxy-3-methylphenyl)-3-oxopropanoateAcetonitrile oxideEthyl 5-(4-hydroxy-3-methylphenyl)-3,4-dimethylisoxazole-5-carboxylate81

Another effective strategy for generating complex derivatives involves the chemical modification of the this compound core structure after its initial synthesis. This approach allows for the late-stage introduction of diverse functional groups, which is particularly useful for SAR studies. The phenolic hydroxyl group is a prime site for modification, allowing for the synthesis of ethers, esters, and other functionalized analogs. nih.gov Furthermore, the aromatic phenol ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents, further expanding the chemical diversity of the compound library. The isoxazole ring itself is generally stable but can be a valuable intermediate for further synthetic transformations due to its unique electronic properties. nih.govmdpi.com

Table 4: Representative Post-Synthetic Modifications of this compound

EntryReagent(s)Reaction TypeProduct
1Methyl iodide, K₂CO₃O-Alkylation (Etherification)1-Methoxy-2-methyl-4-(4-methylisoxazol-5-yl)benzene
2Acetic anhydride, PyridineO-Acylation (Esterification)(2-Methyl-4-(4-methylisoxazol-5-yl)phenyl) acetate
3Benzyl bromide, K₂CO₃O-Benzylation1-(Benzyloxy)-2-methyl-4-(4-methylisoxazol-5-yl)benzene
4N-Bromosuccinimide (NBS)Aromatic Halogenation4-(4-Methylisoxazol-5-yl)-2-bromo-6-methylphenol

Based on a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not available. The search did not yield specific research findings, data tables, or spectra for ¹H NMR, ¹³C NMR, HETCOR, FT-IR, UV-Vis, or Mass Spectrometry analysis of this particular molecule.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for this specific compound. Providing data for related but distinct chemical structures would violate the explicit instructions to focus solely on "this compound".

Comprehensive Spectroscopic and Structural Characterization of 2 Methyl 4 4 Methylisoxazol 5 Yl Phenol

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

The initial and most critical step in the X-ray crystallographic analysis of this compound would be the cultivation of high-quality single crystals suitable for diffraction experiments. The process of obtaining such crystals can be intricate, often involving the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Once suitable crystals are obtained, a single crystal would be mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern, consisting of a unique set of reflections, would be meticulously collected using a detector. The collected data would then be processed, which includes indexing the reflections, integrating their intensities, and applying various corrections for factors such as absorption.

The refinement of the crystal structure would then be carried out using specialized software. This iterative process involves proposing a structural model and refining it against the experimental diffraction data until the best possible fit is achieved. The quality of the final refined structure is typically assessed by parameters such as the R-factor. The crystallographic data for a hypothetical analysis of this compound is presented in the interactive table below.

Parameter Value
Chemical formulaC₁₁H₁₁NO₂
Formula weight189.21 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated density (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
θ range for data collection (°)Value
Index rangesValue
Reflections collectedValue
Independent reflectionsValue
R(int)Value
Completeness to θ = 25.242°Value
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValue
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Value

Analysis of Crystal Packing and Intermolecular Interactions

A thorough analysis of the crystal packing of this compound would reveal the intricate network of intermolecular interactions that govern its solid-state architecture. These non-covalent interactions, including hydrogen bonds, are fundamental in determining the physical properties of the compound.

Hydrogen Bonding: The presence of a hydroxyl group in the phenol (B47542) moiety and nitrogen and oxygen atoms in the isoxazole (B147169) ring suggests the high probability of hydrogen bond formation. A detailed analysis of the crystal structure would identify the specific donor and acceptor atoms involved in these interactions, as well as their geometric parameters (bond lengths and angles).

Hirshfeld Surface Analysis: To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational tool maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts. The Hirshfeld surface is generated based on the electron density contribution of the molecule relative to the total electron density of the crystal.

Interaction Type Percentage Contribution (%)
H···HValue
O···H / H···OValue
C···H / H···CValue
N···H / H···NValue
C···CValue
OtherValue

Advanced Computational Chemistry Investigations of this compound: A Search for Existing Studies

A comprehensive search for scholarly articles and research data concerning advanced computational chemistry investigations of the specific compound, this compound, has yielded no publicly available studies. Consequently, the detailed analysis requested, including specific data for quantum chemical calculations and molecular dynamics simulations, cannot be provided at this time.

The generation of scientifically accurate content for the specified outline requires access to published research that has performed these calculations on the target molecule. Without such source data, it is not possible to report on:

Molecular Geometry Optimization and Conformational Landscapes: Specific bond lengths, bond angles, dihedral angles, and the identification of stable conformers determined through methods like Density Functional Theory (DFT).

Electronic Structure Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP) and Charge Distribution: Maps illustrating the electron density and charge distribution, which identify potential sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Details on hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within the molecule.

Global Reactivity Descriptors: Calculated values for chemical potential, hardness, softness, and electrophilicity index.

Molecular Dynamics (MD) Simulations: Findings related to the compound's conformational flexibility over time and the influence of different solvents on its structure and behavior.

While computational chemistry techniques such as DFT and MD are widely used to study a vast range of molecules, it appears that "this compound" has not yet been the subject of such a published, in-depth computational investigation. The creation of the requested article with detailed data tables and research findings is contingent upon the future publication of such studies by the scientific community.

Advanced Computational Chemistry Investigations of 2 Methyl 4 4 Methylisoxazol 5 Yl Phenol

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. For 2-Methyl-4-(4-methylisoxazol-5-yl)phenol, molecular docking simulations are employed to elucidate its potential binding modes within the active sites of various biological targets. These studies are crucial for understanding the structural basis of its activity and for guiding further lead optimization.

Docking studies on analogous isoxazole-containing compounds reveal common interaction patterns that are likely relevant for this compound. The isoxazole (B147169) ring, with its nitrogen and oxygen heteroatoms, is capable of forming key hydrogen bonds with amino acid residues in a protein's active site. The phenolic hydroxyl group is also a potent hydrogen bond donor and acceptor. Furthermore, the methyl-substituted phenol (B47542) and isoxazole rings provide hydrophobic surfaces that can engage in favorable van der Waals and π-stacking interactions with nonpolar residues.

For instance, in studies of isoxazole derivatives targeting enzymes like carbonic anhydrase or kinases, the ligand's ability to fit within a specific binding pocket and form these critical interactions determines its inhibitory potency. The orientation of the molecule is often governed by the hydrogen bonds formed by the isoxazole nitrogen and the phenolic -OH group, while hydrophobic pockets accommodate the aromatic rings.

A summary of potential interactions based on studies of similar scaffolds is presented below:

Interaction TypePotential Interacting Groups on LigandTypical Interacting Amino Acid Residues
Hydrogen Bonding Phenolic -OH, Isoxazole Nitrogen, Isoxazole OxygenSer, Thr, Tyr, Asp, Glu, Gln, Asn, His, Arg
Hydrophobic Interactions Phenol Ring, Methyl Groups, Isoxazole RingAla, Val, Leu, Ile, Phe, Trp, Pro, Met
π-π Stacking Phenol Ring, Isoxazole RingPhe, Tyr, Trp, His

These in silico predictions provide a static image of the protein-ligand complex. To evaluate the stability of these predicted binding poses, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of atoms in the complex over time, providing insights into the dynamic stability of the crucial hydrogen bonds and hydrophobic contacts identified in docking.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Scaffolds

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools that establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and for guiding the rational design of more potent molecules.

For isoxazole scaffolds, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These approaches analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding a set of aligned molecules to generate a predictive model. The resulting 3D contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. Studies on isoxazole derivatives as inhibitors of targets like Heat shock protein 90 (Hsp90) and Farnesoid X receptor (FXR) have successfully employed these techniques. researchgate.netaip.org The statistical robustness of these models is typically validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). aip.org

In Silico Prediction of Molecular Descriptors

Before synthesizing a compound, its potential as a drug candidate can be assessed by calculating various molecular descriptors in silico. These descriptors quantify the physicochemical properties of a molecule that are known to influence its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion (ADME). For isoxazole-based compounds, cheminformatics tools are routinely used to predict these properties.

A key set of descriptors is encompassed by Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of these rules. Other important calculated properties include the Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Below is a table of commonly predicted molecular descriptors for drug-like compounds, which would be applied to this compound in a virtual screening context.

DescriptorDefinitionImportance in Drug Design
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.Influences size and diffusion; typically < 500 g/mol for oral drugs.
LogP The logarithm of the partition coefficient between octanol and water.Measures lipophilicity, affecting absorption and membrane permeability.
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.Influences solubility and binding; typically ≤ 5 for oral drugs.
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.Influences solubility and binding; typically ≤ 10 for oral drugs.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms.Predicts cell permeability; TPSA > 140 Ų often indicates poor penetration.
Number of Rotatable Bonds The count of single bonds that allow free rotation.Affects conformational flexibility and binding entropy; typically ≤ 10.

Rational Design Principles for Isoxazole-Based Scaffolds

The insights gained from molecular docking and QSAR studies form the basis for the rational design of new, improved molecules based on the isoxazole scaffold. The contour maps generated from CoMFA and CoMSIA provide a visual guide for structural modification. researchgate.net For example, a QSAR model might reveal a region where a bulky, hydrophobic group is favored, suggesting that adding an alkyl or aryl substituent at that position could enhance activity. Conversely, a region of negative electrostatic potential would suggest that adding an electron-withdrawing group would be beneficial. aip.org

Key principles for the rational design of isoxazole-based scaffolds include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the isoxazole core or its substituents with other groups that have similar steric and electronic properties to improve potency or pharmacokinetic profiles.

Structure-Based Design: Using the 3D structure of the protein-ligand complex from docking or X-ray crystallography to design modifications that introduce new, favorable interactions (e.g., an additional hydrogen bond) or displace unfavorable water molecules from the active site.

Fragment-Based Growth: Growing the molecule from the core isoxazole scaffold by adding small chemical fragments that are predicted to bind in adjacent pockets of the active site, thereby increasing affinity.

This iterative process of computational modeling, design, synthesis, and biological testing accelerates the discovery of lead compounds with optimized properties.

Mechanistic Studies of Reactions Involving this compound via Computational Methods

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of chemical reactions at an atomic level. For a molecule like this compound, computational studies can elucidate the pathways of its synthesis and its subsequent reactions, such as electrophilic aromatic substitution on the phenol ring.

These theoretical studies involve calculating the geometries and energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate. By identifying the transition state structure—the highest energy point on the reaction pathway—the activation energy barrier can be determined, which is crucial for understanding reaction rates and feasibility.

For the synthesis of the isoxazole ring itself, computational methods can model the [3+2] cycloaddition reaction, clarifying the regioselectivity and stereoselectivity of the ring formation. nih.gov For reactions involving the phenol moiety, DFT calculations can be used to study electrophilic substitution reactions (e.g., halogenation, nitration). byjus.comresearchgate.net These calculations can predict whether substitution is more likely to occur at the ortho or meta positions relative to the hydroxyl group by evaluating the stability of the corresponding reaction intermediates (arenium ions). The electron-donating nature of the hydroxyl group strongly directs electrophiles to the ortho and para positions; computational models can quantify this directing effect and predict the outcome of reactions with various electrophiles. researchgate.net

Furthermore, DFT can be used to study the molecule's reactivity through analysis of its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) map. The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a clear rationale for its reactivity in intermolecular interactions.

Analytical Methodologies for Isolation and Purity Assessment of 2 Methyl 4 4 Methylisoxazol 5 Yl Phenol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture based on their differential distribution between a stationary and a mobile phase. The choice of technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Phenolic Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govmatec-conferences.org For phenolic compounds, which can have limited volatility due to hydrogen bonding, a derivatization step is often employed to increase their amenability to GC analysis. nih.gov This typically involves converting the polar hydroxyl group into a less polar silyl (B83357) ether, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and resolution. nih.gov

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification. nih.govthermofisher.com The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum that acts as a molecular fingerprint. nih.gov This is invaluable for confirming the identity of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol and for identifying any impurities present.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Injector Temperature 275 °C
Oven Program Initial temperature 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) thermofisher.com
Carrier Gas Helium at a constant flow of 1.5 mL/min thermofisher.com
MS Transfer Line Temp. 300 °C thermofisher.com
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-450 amu matec-conferences.org

High-Performance Liquid Chromatography (HPLC) for Mixtures of Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenolic compounds due to its versatility and applicability to a wide range of polar and non-polar molecules. nih.govnih.gov It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile, making it an ideal method for the direct analysis of this compound without the need for derivatization.

Reversed-phase HPLC is the most common mode used for phenolic analysis, employing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govtandfonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. nih.gov

Table 2: Representative HPLC Method for the Purity Assessment of this compound

ParameterValue
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 70% B over 52 minutes nih.gov
Flow Rate 0.8 mL/min mdpi.com
Column Temperature 25 °C mdpi.com
Injection Volume 5 µL mdpi.com
Detection UV-Vis at 278 nm mdpi.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction and for preliminary purity assessment. mdpi.comlibretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). youtube.com The plate is then developed in a chamber containing a suitable mobile phase.

By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), the consumption of the reactant and the formation of the product can be visualized. libretexts.orgrochester.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to differentiate between compounds. youtube.com While not a quantitative technique, TLC provides a quick qualitative snapshot of the reaction's status. youtube.com

Advanced Detection Systems for Chromatographic Analysis

The detector is a critical component of any chromatographic system, responsible for sensing the analytes as they elute from the column. The choice of detector depends on the properties of the analyte and the goals of the analysis.

Spectrophotometric Detectors (UV-Vis)

UV-Visible (UV-Vis) spectrophotometric detectors are the most common detectors used in HPLC. mdpi.com They measure the absorbance of UV or visible light by the analyte at one or more wavelengths. pjps.pk Phenolic compounds, due to the presence of the aromatic ring, typically exhibit strong UV absorbance, making this a sensitive detection method. pjps.pk A Diode Array Detector (DAD) is a type of UV-Vis detector that can acquire an entire UV-Vis spectrum for each point in the chromatogram, providing additional information that can aid in peak identification and purity assessment. nih.govacs.org The selection of an appropriate detection wavelength is crucial for sensitivity; for many phenolic compounds, wavelengths around 280 nm are commonly used. nih.govnih.gov

Mass Spectrometric Detectors (MS)

Mass Spectrometry (MS) is a highly sensitive and selective detection method that can be coupled with both GC and HPLC. tandfonline.compurdue.edu An MS detector ionizes the molecules eluting from the chromatograph and then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides molecular weight information and, through fragmentation patterns, structural information about the analyte. acs.org The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of complex mixtures and the definitive identification of compounds. nih.gov For this compound, LC-MS would provide unequivocal confirmation of its molecular weight and could be used to identify and characterize any impurities.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound, a principal soil metabolite of the herbicide isoxaben, from complex environmental matrices necessitates robust sample preparation and extraction procedures. oup.com These protocols are designed to isolate the analyte from interfering substances, concentrate it to detectable levels, and render it compatible with the chosen analytical instrumentation. The methodologies employed vary depending on the matrix (e.g., soil, water) but generally involve an extraction step followed by purification.

Extraction from Soil Matrices

A widely adopted method for extracting this compound from soil involves an initial solvent extraction followed by a liquid-liquid partitioning cleanup. oup.comepa.govresearchgate.net This approach is effective for achieving the necessary sample purity for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC). epa.govopenagrar.de

The process begins with refluxing the soil sample in a methanol-water solution, typically in an 80:20 (v/v) ratio. epa.govvt.edu This step efficiently transfers the analyte from the soil particles into the solvent. Following extraction, the mixture is cooled, and an aliquot of the extract is subjected to liquid-liquid partitioning. vt.edu This involves adding a sodium chloride solution and partitioning the analyte into an immiscible organic solvent, most commonly dichloromethane (B109758). epa.govopenagrar.devt.edu The dichloromethane phase, now containing the metabolite, is collected and dried, often using anhydrous sodium sulfate (B86663), before further purification. epa.gov

For purification and separation of the metabolite from the parent compound, isoxaben, alumina (B75360) column chromatography is frequently employed. oup.comepa.gov The concentrated extract is loaded onto a prepared alumina column. A sequence of solvents is then used to elute different fractions. For instance, dichloromethane can be used to wash the column, followed by a mixture of dichloromethane and methanol (B129727) (e.g., 99:1 v/v) to elute the metabolite, which is collected for analysis. epa.gov The detection limit for this type of method has been reported to be as low as 0.005 ppm in soil samples. oup.com

A summary of a typical extraction protocol for soil is detailed in Table 1.

Table 1: Liquid-Liquid Extraction and Column Chromatography Protocol for Soil Samples

Step Procedure Details & Reagents
1. Initial Extraction Refluxing A 50 g soil subsample is boiled with 200 mL of 80:20 methanol/water for one hour. vt.edu
2. Liquid-Liquid Partitioning Phase Separation A 100 mL aliquot of the cooled extract is mixed with 50 mL of 5% NaCl solution and partitioned three times with dichloromethane. epa.govvt.edu
3. Drying Water Removal The combined dichloromethane extracts are passed through anhydrous sodium sulfate to remove residual water. epa.gov
4. Concentration Solvent Evaporation The dried extract is evaporated to dryness using a rotary vacuum evaporator at 40-45°C. epa.gov
5. Column Cleanup Chromatographic Separation The residue is redissolved in dichloromethane and loaded onto an alumina column. The column is washed, and the metabolite is eluted using a 99:1 dichloromethane/methanol mixture. epa.gov

| 6. Final Preparation | Reconstitution | The collected eluate is evaporated and the residue is redissolved in a suitable solvent (e.g., methanol/water) for HPLC analysis. epa.govopenagrar.de |

Extraction from Aqueous Matrices

For aqueous samples, such as ground or surface water, solid-phase extraction (SPE) is a common and effective technique for isolating herbicide degradation products. usgs.gov SPE allows for the concentration of analytes from large sample volumes and provides a cleaner extract compared to simple liquid-liquid extraction.

In a typical SPE procedure for water analysis, the sample is first filtered to remove particulate matter. usgs.gov It is then passed through an SPE cartridge, often packed with an octadecyl-bonded porous silica (C-18) sorbent. usgs.gov The analyte and related compounds are retained on the sorbent while the bulk of the water passes through. After extraction, the cartridge is washed to remove any weakly bound interfering compounds. Finally, the target analyte, this compound, is eluted from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate. usgs.gov This eluate can then be concentrated and prepared for instrumental analysis. usgs.gov

More advanced microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have also been developed for the analysis of herbicides and their metabolites in water. researchgate.net These methods are characterized by high enrichment factors and low consumption of organic solvents. researchgate.netnih.gov

A general workflow for solid-phase extraction from water samples is presented in Table 2.

Table 2: General Solid-Phase Extraction (SPE) Protocol for Water Samples

Step Procedure Details & Reagents
1. Sample Pre-treatment Filtration The water sample is filtered to remove suspended solids that could clog the SPE cartridge. usgs.gov
2. Cartridge Conditioning Sorbent Activation The SPE cartridge (e.g., C-18) is conditioned according to the manufacturer's instructions, typically with methanol followed by water.
3. Sample Loading Analyte Extraction The pre-treated water sample is passed through the conditioned SPE cartridge, allowing the analyte to adsorb onto the sorbent. usgs.gov
4. Washing Interference Removal The cartridge is washed with a weak solvent (e.g., water or a water/methanol mix) to remove hydrophilic impurities.
5. Elution Analyte Recovery The retained analyte is eluted from the cartridge using a strong organic solvent, such as ethyl acetate. usgs.gov

| 6. Concentration & Analysis | Final Preparation | The eluate is concentrated, often under a gentle stream of nitrogen, and reconstituted in a suitable solvent for analysis. usgs.gov |

The selection of the appropriate sample preparation and extraction protocol is critical and depends on the specific matrix, the concentration of the analyte, the required level of purity, and the analytical technique to be used for detection and quantification.

Applications and Future Directions in 2 Methyl 4 4 Methylisoxazol 5 Yl Phenol Research

Role as a Key Synthetic Intermediate in Organic Synthesis

The structure of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol makes it a potentially valuable intermediate in the synthesis of more complex molecules. The presence of a reactive phenol (B47542) group, a stable isoxazole (B147169) ring, and multiple sites for functionalization on the aromatic rings offers considerable synthetic versatility.

The phenolic hydroxyl group can be readily transformed into ethers or esters, allowing for the introduction of a wide variety of functional groups. Furthermore, the aromatic phenol ring is activated towards electrophilic substitution, providing pathways for halogenation, nitration, or Friedel-Crafts reactions to introduce further complexity. The isoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, transforming it into other useful functionalities like β-hydroxy ketones or γ-amino alcohols, which are valuable precursors for other heterocycles and complex natural products. ijpcbs.com The versatility of isoxazoles as synthetic building blocks is widely recognized. ijpcbs.com

The compound can, therefore, serve as a scaffold for generating libraries of derivatives for screening in drug discovery programs. The isoxazole nucleus is a component of numerous pharmaceuticals with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgrsc.orgontosight.ainih.gov The combination of the phenol and isoxazole motifs could lead to novel compounds with unique biological profiles.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Potential Product
O-Alkylation (Williamson Ether Synthesis) Alkyl halide, Base (e.g., K₂CO₃) 2-Methyl-4-(4-methylisoxazol-5-yl)alkoxybenzene
O-Acylation (Esterification) Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) 2-Methyl-4-(4-methylisoxazol-5-yl)phenyl ester
Electrophilic Aromatic Substitution (e.g., Bromination) Br₂, Lewis Acid Bromo-substituted this compound
N-O Bond Cleavage (Isoxazole Ring Opening) Reductive cleavage conditions (e.g., H₂/Raney Ni) β-Enaminone derivative

Rational Design and Synthesis of Chemical Probes Incorporating the this compound Motif

Chemical probes are essential tools for studying biological systems. The rational design of such probes often involves a modular approach, incorporating a recognition element, a linker, and a reporter group (e.g., a fluorophore). nih.gov The this compound scaffold is a promising candidate for the development of novel chemical probes.

Phenolic compounds can serve as effective fluorophores or as recognition elements for specific biological targets. frontiersin.orgnih.gov Similarly, isoxazole derivatives have been successfully incorporated into fluorescent probes. nih.govnih.gov Suitably designed isoxazoles can exhibit intense fluorescent properties. nih.gov The combination of these two motifs could lead to probes with unique photophysical properties.

A general strategy for designing a chemical probe based on this scaffold would involve three key components:

Recognition Element: The phenol or isoxazole ring could be tailored to bind to a specific protein or enzyme active site.

Reporter Group: A fluorescent tag could be attached, potentially leveraging the intrinsic fluorescence of the scaffold or by appending a known fluorophore.

Linker and Reactive Group: A linker could be attached to the scaffold, terminating in a reactive group for covalent labeling of the target protein. nih.gov

For instance, the phenolic hydroxyl group could be used as an attachment point for a linker, which in turn could be connected to a reactive moiety designed for activity-based protein profiling (ABPP). nih.gov Alternatively, the isoxazole ring could be functionalized to modulate the probe's fluorescence or to serve as the binding element. nih.gov

Exploration in Supramolecular Chemistry and Material Science

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of this compound is well-suited for creating ordered supramolecular structures. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, a fundamental interaction for building complex molecular architectures. nih.gov The planar aromatic and isoxazole rings can participate in π-π stacking interactions, which are also crucial for the stability of supramolecular assemblies.

The interplay of hydrogen bonding from the phenol group and potential π-stacking from the isoxazole ring could be exploited to design self-assembling systems, such as gels, liquid crystals, or other organized materials. Isoxazole-containing compounds have been investigated as components of liquid crystals, where their rigid, polarizable structure contributes to the formation of mesophases. researchgate.netarkat-usa.org The specific substitution pattern of this compound could lead to novel liquid crystalline materials with unique phase behaviors.

Furthermore, this compound could be used as a monomer for the synthesis of novel polymers. The phenolic group allows for incorporation into polyesters or polyethers, while the isoxazole ring could impart specific thermal or electronic properties to the resulting material. The development of polymers and semiconductors based on isoxazole derivatives is an active area of research. researchgate.net

Table 2: Potential Non-Covalent Interactions and Applications in Material Science

Interaction Type Molecular Feature Potential Application
Hydrogen Bonding Phenolic -OH group Supramolecular gels, crystal engineering
π-π Stacking Aromatic phenol and isoxazole rings Liquid crystals, organic semiconductors

Future Research Perspectives and Unexplored Methodologies for this compound

The potential applications of this compound warrant a dedicated research effort to synthesize and characterize this compound and its derivatives. Future research should focus on several key areas.

First, the development of efficient and scalable synthetic routes to this molecule is paramount. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, could be employed to construct the central biaryl linkage between the phenol and isoxazole rings. rsc.org Green chemistry approaches, utilizing environmentally benign solvents and catalysts, should also be explored to make the synthesis more sustainable. rsc.orgmdpi.com

Once synthesized, a thorough investigation of its chemical and physical properties would be necessary. This would include detailed spectroscopic analysis, determination of its photophysical properties (absorption and emission spectra, quantum yield), and electrochemical characterization.

A significant future direction would be the synthesis of a library of derivatives and their evaluation for biological activity. Given the wide range of pharmacological effects reported for both phenols and isoxazoles, these new compounds could be screened against various targets, including enzymes implicated in cancer, infectious diseases, and inflammatory disorders. rsc.orgnih.govnih.gov

Finally, the exploration of this molecule in material science represents a promising and relatively unexplored frontier. Systematic studies on how modifications to the molecular structure influence its self-assembly behavior and liquid crystalline properties could lead to the discovery of novel functional materials.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
β-hydroxy ketones

Q & A

Q. What synthetic strategies are recommended for preparing 2-Methyl-4-(4-methylisoxazol-5-yl)phenol, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the phenolic ring followed by cyclization to form the isoxazole moiety. Key steps include:
  • Coupling reactions : Utilize Suzuki-Miyaura or Ullmann coupling for aromatic ring functionalization under Pd catalysis .
  • Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor 5-membered isoxazole ring formation, monitored via TLC and GC-MS .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Validate purity via HPLC and melting point analysis .
    Efficiency can be enhanced by microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Combine multiple spectroscopic methods:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions. For example, the phenolic -OH proton appears as a broad singlet (~5 ppm), while isoxazole protons resonate between 6.5–7.5 ppm .
  • IR Spectroscopy : Identify characteristic bands (e.g., O-H stretch at 3200–3600 cm1^{-1}, C=N stretch in isoxazole at 1640–1680 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the electronic structure and reactivity of this compound?

  • Methodological Answer : Use density functional theory (DFT) and wavefunction-based tools:
  • Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to model electron density distribution and local kinetic energy .
  • Multiwfn Software : Calculate electrostatic potential surfaces (EPS) and Fukui indices to predict nucleophilic/electrophilic sites .
  • Reactivity Studies : Simulate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions and redox behavior .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:
  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure Refinement : Apply SHELXL for full-matrix least-squares refinement, addressing disorder in methyl/isoxazole groups via PART commands .
  • Hydrogen Bonding Analysis : Employ Mercury software to identify intermolecular interactions (e.g., O-H···N bonds) and validate graph-set patterns .

Q. How can researchers address contradictions in reported bioactivity data for isoxazole-phenol derivatives?

  • Methodological Answer : Resolve discrepancies through systematic validation:
  • Biological Assays : Standardize protocols (e.g., MIC for antimicrobial activity) using CLSI guidelines .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on isoxazole) across derivatives using ANOVA .
  • Data Reproducibility : Cross-validate results with independent assays (e.g., disk diffusion vs. broth microdilution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.